Clinical Efficacy: 5-Year Recurrence-Free Survival in Nodular Basal Cell Carcinoma (nBCC) vs. ALA-PDT and Surgery
In a 10-year follow-up randomized controlled trial (n=567) for nodular basal cell carcinoma (nBCC), Methyl aminolevulinate-PDT (MAL-PDT) demonstrated a 10-year recurrence-free survival rate of 69% compared to 74.5% for ALA-PDT and 92.8% for surgery [1]. While both prodrugs showed similar short-term complete response (MAL-PDT: 86.1% vs. ALA-PDT: 90.4% at 30 days), the long-term data provides a basis for selection between the two.
| Evidence Dimension | 10-year recurrence-free survival rate |
|---|---|
| Target Compound Data | 69% |
| Comparator Or Baseline | ALA-PDT: 74.5%; Surgery: 92.8% |
| Quantified Difference | MAL-PDT is 5.5 percentage points lower than ALA-PDT and 23.8 percentage points lower than surgery. |
| Conditions | Randomized controlled trial in 567 patients with nodular BCC; 10-year clinical follow-up |
Why This Matters
For procurement in clinical trial or compounding pharmacy settings, these data allow for an informed decision based on long-term efficacy, balancing the established role of MAL against alternative ALA formulations.
- [1] Salvio AG, et al. A 10-years follow-up of Photodynamic Therapy for nodular basal cell carcinoma: a randomized comparing the effectiveness of Aminolevulinic acid-PDT, Methyl aminolevulinate-PDT, and surgery. Photodiagnosis Photodyn Ther. 2025;51:104702. doi:10.1016/j.pdpdt.2025.104702 View Source
